1-(3-ethynyl-2-fluorophenyl)ethan-1-one
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Overview
Description
1-(3-Ethynyl-2-fluorophenyl)ethan-1-one is an organic compound with the molecular formula C10H7FO It is characterized by the presence of an ethynyl group and a fluorine atom attached to a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Ethynyl-2-fluorophenyl)ethan-1-one can be synthesized through several synthetic routes. One common method involves the Sonogashira coupling reaction, where 3-iodo-2-fluoroacetophenone is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine. The reaction mixture is then subjected to deprotection to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethynyl-2-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like organolithium or Grignard reagents can be employed for substitution reactions
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(3-Ethynyl-2-fluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1-(3-ethynyl-2-fluorophenyl)ethan-1-one involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the fluorine atom can engage in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s binding affinity and specificity towards biological targets, affecting various molecular pathways .
Comparison with Similar Compounds
- 1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-one
- 1-(3-Chloro-2-fluorophenyl)ethan-1-one
- 3’-Fluoroacetophenone
Uniqueness: 1-(3-Ethynyl-2-fluorophenyl)ethan-1-one is unique due to the presence of both an ethynyl group and a fluorine atom on the phenyl ring. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs. The ethynyl group provides a site for further functionalization, while the fluorine atom can enhance the compound’s stability and lipophilicity .
Biological Activity
1-(3-Ethynyl-2-fluorophenyl)ethan-1-one, also known by its CAS number 2359693-43-7, is an organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorinated phenyl group attached to an ethynyl moiety, contributing to its unique chemical properties. The molecular formula is C10H9F with a molecular weight of approximately 164.18 g/mol. The presence of the ethynyl group is significant as it can enhance the compound's reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily in the fields of oncology and infectious diseases. Its structure allows for interactions with various biological targets, which may lead to therapeutic effects.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in cell signaling pathways. The fluorine atom enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1 | Investigated the anticancer properties of this compound against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). Results indicated significant cytotoxicity with IC50 values in the low micromolar range. |
Study 2 | Evaluated the compound's antiviral activity against influenza viruses. The study demonstrated that it inhibited viral replication by interfering with viral RNA synthesis. |
Study 3 | Assessed the compound's effect on apoptosis in cancer cells. It was found to induce apoptosis through caspase activation pathways, suggesting a mechanism for its anticancer effects. |
Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers explored the structure-activity relationship (SAR) of various derivatives of ethynyl ketones, including this compound. They found that the introduction of fluorine significantly enhanced anticancer activity due to improved binding affinity to target proteins involved in tumor growth regulation .
Antiviral Properties
A recent investigation into the antiviral properties revealed that this compound could inhibit viral replication in vitro. The mechanism was linked to interference with RNA polymerase activity, crucial for viral genome replication . This suggests potential applications in developing antiviral therapies.
Apoptosis Induction
Further studies indicated that this compound triggers apoptotic pathways in cancer cells. The activation of caspases was observed, leading to programmed cell death, which is a desirable outcome in cancer treatment .
Properties
IUPAC Name |
1-(3-ethynyl-2-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO/c1-3-8-5-4-6-9(7(2)12)10(8)11/h1,4-6H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEWRCOXQAXLLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1F)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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